

# Technical Support Center: Method Refinement for Reproducible Grazoprevir Potassium Quantification

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Grazoprevir potassium*

Cat. No.: *B607728*

[Get Quote](#)

Welcome to the technical support center for **Grazoprevir potassium** quantification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into achieving reproducible and accurate results. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

## Introduction: The Criticality of Reproducible Quantification

Grazoprevir is a potent second-generation inhibitor of the hepatitis C virus (HCV) NS3/4a protease, a crucial enzyme for viral replication.<sup>[1][2]</sup> As a key component in combination therapies, the accurate quantification of **Grazoprevir potassium** in various matrices—from bulk drug substance to complex biological fluids—is paramount for pharmacokinetic studies, quality control, and ensuring therapeutic efficacy.

This guide provides a structured approach to method refinement, addressing common challenges and offering robust troubleshooting strategies. All recommendations are grounded in established analytical principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).<sup>[3][4][5][6][7]</sup>

## Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the quantification of **Grazoprevir potassium**.

## **Q1: Which analytical technique is most suitable for Grazoprevir potassium quantification?**

For the quantification of Grazoprevir and its related compounds, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used and robust technique.[8][9][10][11][12] When dealing with complex biological matrices like human plasma, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is preferred due to its high sensitivity and selectivity.[13][14]

## **Q2: What are the key physicochemical properties of Grazoprevir to consider during method development?**

Understanding the physicochemical properties of Grazoprevir is fundamental to developing a robust analytical method. Grazoprevir has a molecular weight of 766.91 g/mol .[2] The potassium salt form has a molecular weight of 804.99 g/mol .[15][16] It is highly protein-bound (>98.8%) in plasma, primarily to albumin and  $\alpha$ 1-acid glycoprotein.[1][2] This high protein binding necessitates an efficient extraction step, such as protein precipitation or liquid-liquid extraction, to ensure accurate quantification in biological samples.[14][17] Grazoprevir is metabolized in the liver, mainly by the CYP3A4 enzyme.[2]

## **Q3: My Grazoprevir peak is showing significant tailing. What are the likely causes and how can I fix it?**

Peak tailing is a common chromatographic issue that can compromise resolution and integration accuracy.[18][19][20]

Possible Causes & Solutions:

- Secondary Interactions: Residual silanols on the silica-based column packing can interact with basic functional groups on the Grazoprevir molecule, causing tailing.
  - Solution: Operate the mobile phase at a lower pH (e.g., with formic or acetic acid) to suppress the ionization of silanols. Alternatively, use a column with end-capping or a base-

deactivated stationary phase. The addition of a competing base, like triethylamine, to the mobile phase can also mitigate these interactions.[19]

- Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
  - Solution: Reduce the sample concentration or injection volume.[18][19]
- Extra-Column Volume: Excessive tubing length or diameter between the column and detector can cause band broadening and tailing.
  - Solution: Use shorter, narrower-bore tubing to minimize the flow path.[18][19]
- Column Contamination or Void: A blocked frit or a void at the column inlet can disrupt the sample band.
  - Solution: Use a guard column to protect the analytical column.[18][19] If a void is suspected, the column may need to be replaced.[19]

## **Q4: I'm observing split peaks for Grazoprevir. What does this indicate?**

Split peaks often suggest an issue with the sample solvent or the column inlet.[18][19]

Possible Causes & Solutions:

- Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.
  - Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.[19]
- Column Inlet Obstruction: Particulate matter from the sample or injector can partially block the column inlet frit.
  - Solution: Filter all samples and mobile phases. Regularly maintain the injector and consider using an in-line filter or guard column.[18]

- Mobile Phase pH Near Analyte pKa: If the mobile phase pH is close to the pKa of an ionizable group on Grazoprevir, both the ionized and non-ionized forms may be present, leading to peak splitting.
  - Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa to ensure it exists predominantly in a single form.

## Q5: How do I address matrix effects in my bioanalytical LC-MS/MS method for Grazoprevir?

Matrix effects, which are the alteration of ionization efficiency due to co-eluting compounds from the biological matrix, are a significant challenge in LC-MS/MS bioanalysis.[\[13\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#) [\[24\]](#) This can lead to ion suppression or enhancement, affecting accuracy and reproducibility.[\[13\]](#)[\[21\]](#)[\[23\]](#)

Strategies to Minimize Matrix Effects:

- Optimize Sample Preparation: The goal is to remove interfering endogenous components like phospholipids and proteins.
  - Techniques: Employ liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for cleaner sample extracts compared to simple protein precipitation.[\[17\]](#)
- Improve Chromatographic Separation: Ensure that Grazoprevir is chromatographically resolved from the bulk of the matrix components.
  - Techniques: Use a longer column, a slower gradient, or a different stationary phase chemistry to improve separation.[\[23\]](#)
- Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects. Since it co-elutes with the analyte and has nearly identical ionization properties, it experiences the same degree of ion suppression or enhancement, allowing for accurate correction.[\[23\]](#)
- Matrix Effect Assessment: Quantitatively evaluate the matrix effect during method validation. The post-extraction spike method is commonly used to calculate a matrix factor.[\[21\]](#)

## Section 2: Troubleshooting Guides

This section provides systematic approaches to resolving common issues.

### Guide 1: Resolving Retention Time Variability

Inconsistent retention times can compromise peak identification and integration.

| Symptom                                                                                     | Potential Cause                                                                                                   | Troubleshooting Steps                                                                                                                                                                                                                                                                                                             |
|---------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Gradual Shift in Retention Time                                                             | Changing Column Chemistry: Slow equilibration or degradation of the stationary phase.                             | 1. Ensure the column is thoroughly equilibrated with the mobile phase before analysis. <a href="#">[18]</a> 2. Check that the mobile phase pH is within the stable range for the column.                                                                                                                                          |
| Mobile Phase Composition Change: Evaporation of the more volatile solvent component.        | 1. Prepare fresh mobile phase daily. <a href="#">[18]</a> 2. Keep solvent bottles capped to minimize evaporation. |                                                                                                                                                                                                                                                                                                                                   |
| Abrupt or Random Shifts                                                                     | Pump Malfunction: Inconsistent flow rate due to air bubbles, faulty check valves, or leaks.                       | 1. Degas the mobile phase thoroughly. <a href="#">[18]</a> 2. Purge the pump to remove any trapped air. <a href="#">[18]</a> 3. Check for leaks in the system, particularly around fittings. <a href="#">[18]</a> <a href="#">[19]</a> 4. If the problem persists, clean or replace the pump's check valves. <a href="#">[18]</a> |
| Inconsistent Temperature: Fluctuations in ambient temperature affecting column temperature. | 1. Use a thermostatted column compartment for consistent temperature control. <a href="#">[18]</a>                |                                                                                                                                                                                                                                                                                                                                   |

## Guide 2: Addressing Poor Sensitivity and Baseline Issues

A stable baseline and adequate sensitivity are crucial for accurate quantification, especially at low concentrations.

| Symptom                                                                                                    | Potential Cause                                                                                                                                                                 | Troubleshooting Steps                                                                                                                                                          |
|------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Noisy Baseline                                                                                             | Contaminated Mobile Phase or Detector Cell: Impurities in solvents or buildup in the detector flow cell.                                                                        | 1. Use high-purity (HPLC or LC-MS grade) solvents. 2. Filter all mobile phases. 3. Flush the system and detector cell with a strong, appropriate solvent. <a href="#">[18]</a> |
| Air Bubbles in the System: Air bubbles passing through the detector.                                       | 1. Degas the mobile phase. <a href="#">[18]</a> 2. Ensure all fittings are secure to prevent air from entering the system.                                                      |                                                                                                                                                                                |
| Drifting Baseline                                                                                          | Column Bleed: Degradation of the column's stationary phase.                                                                                                                     | 1. Ensure the mobile phase is compatible with the column. 2. Operate within the recommended temperature and pH limits for the column.                                          |
| Inadequate Column Equilibration: The column has not reached equilibrium with the mobile phase.             | 1. Allow sufficient time for the column to equilibrate, especially after changing mobile phases. <a href="#">[18]</a>                                                           |                                                                                                                                                                                |
| Loss of Sensitivity                                                                                        | Detector Lamp Failure: The detector lamp is nearing the end of its life.                                                                                                        | 1. Check the lamp energy or intensity. Replace the lamp if it is low. <a href="#">[18]</a>                                                                                     |
| Sample Degradation: Grazoprevir may be unstable in the sample solvent or under certain storage conditions. | 1. Investigate the stability of Grazoprevir under your specific analytical conditions. <a href="#">[25]</a> Forced degradation studies can be informative. <a href="#">[25]</a> |                                                                                                                                                                                |
| Injector Issues: Partial loop filling or leaks in the injector.                                            | 1. Inspect the injector for leaks and ensure the sample loop is being filled completely.                                                                                        |                                                                                                                                                                                |

## Section 3: Experimental Protocols & Workflows

### Protocol 1: Recommended RP-HPLC Method for Grazoprevir Quantification

This protocol provides a starting point for method development, which must be validated according to ICH Q2(R2) guidelines.[\[3\]](#)[\[5\]](#)[\[6\]](#)

#### 1. Chromatographic Conditions:

| Parameter            | Recommendation                                                  | Rationale                                                                                                                                             |
|----------------------|-----------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------|
| Column               | C18 Column (e.g., 150 mm x 4.6 mm, 5 $\mu$ m)                   | Provides good hydrophobic retention for Grazoprevir.                                                                                                  |
| Mobile Phase         | A: 0.1% Formic Acid in Water<br>B: Acetonitrile                 | A common and effective mobile phase for reversed-phase separation of pharmaceutical compounds. The acid helps with peak shape.                        |
| Gradient             | Start with a suitable gradient (e.g., 50-95% B over 10 minutes) | Optimize to ensure separation from impurities and matrix components.                                                                                  |
| Flow Rate            | 1.0 mL/min                                                      | A standard flow rate for a 4.6 mm ID column.                                                                                                          |
| Column Temperature   | 30 °C                                                           | Provides better reproducibility than ambient temperature.                                                                                             |
| Detection Wavelength | ~260 nm                                                         | A common UV detection wavelength for compounds with aromatic rings. <a href="#">[8]</a> <a href="#">[9]</a> <a href="#">[10]</a> <a href="#">[26]</a> |
| Injection Volume     | 10 $\mu$ L                                                      | Adjust based on sample concentration and sensitivity requirements.                                                                                    |

## 2. Standard and Sample Preparation:

- Stock Solution: Accurately weigh and dissolve **Grazoprevir potassium** reference standard in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to prepare a stock solution of known concentration (e.g., 1000 µg/mL).[8]
- Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.[3]
- Sample Preparation: For drug products, dissolve and dilute the formulation to a concentration within the calibration range. For biological samples, perform an appropriate extraction (e.g., protein precipitation followed by evaporation and reconstitution in the mobile phase).

## 3. System Suitability Testing (SST):

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.[27][28][29][30][31]

| SST Parameter                      | Typical Acceptance Criteria                                |
|------------------------------------|------------------------------------------------------------|
| Tailing Factor (T)                 | $T \leq 2.0$                                               |
| Theoretical Plates (N)             | $N > 2000$                                                 |
| Relative Standard Deviation (%RSD) | $\%RSD \leq 2.0\%$ for replicate injections ( $n \geq 5$ ) |

## Workflow Diagram: Troubleshooting HPLC Peak Shape Issues

The following diagram illustrates a logical workflow for diagnosing and resolving common peak shape problems.

[Click to download full resolution via product page](#)

Caption: A logical flowchart for troubleshooting common HPLC peak shape problems.

## Section 4: Method Validation Principles

Any refined analytical method must be validated to demonstrate its suitability for the intended purpose.<sup>[6]</sup> The validation should be conducted in accordance with ICH Q2(R2) guidelines.<sup>[3]</sup> <sup>[4]</sup><sup>[5]</sup><sup>[6]</sup><sup>[7]</sup>

### Key Validation Parameters:

- Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components.<sup>[4]</sup>
- Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.<sup>[4]</sup>
- Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. <sup>[3]</sup><sup>[6]</sup>
- Accuracy: The closeness of the test results obtained by the method to the true value.<sup>[4]</sup>
- Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
- Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
- Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
- Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.<sup>[4]</sup>

### Method Validation Workflow



[Click to download full resolution via product page](#)

Caption: A workflow for analytical method validation based on ICH guidelines.

## References

- SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [\[Link\]](#)
- Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [\[Link\]](#)
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [\[Link\]](#)
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [\[Link\]](#)
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [\[Link\]](#)
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [\[Link\]](#)
- ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. Retrieved from [\[Link\]](#)
- Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [\[Link\]](#)
- Wang, S., Cyronak, M., & Smith, E. (2007). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples.

- National Center for Biotechnology Information. (n.d.). **Grazoprevir potassium** salt. PubChem. Retrieved from [\[Link\]](#)
- ECA Academy. (1994). FDA Reviewer Guidance: Validation of Chromatographic Methods. Retrieved from [\[Link\]](#)
- Li, W., & Tse, F. L. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. *Bioanalysis*, 10(15), 1181–1184.
- Bioanalysis Zone. (2015). Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis. YouTube. Retrieved from [\[Link\]](#)
- Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [\[Link\]](#)
- Furman, W. B., Dorsey, J. G., & Snyder, L. R. (1998). System Suitability Tests in Regulatory Liquid and Gas Chromatographic Methods: Adjustments Versus Modifications. *LCGC North America*, 16(11), 964-972.
- Hewavitharana, A. K. (2011). Matrix Effects and Application of Matrix Effect Factor. *Critical Reviews in Analytical Chemistry*, 41(1), 67-73.
- Desfontaine, V., Capetti, F., Nicoli, R., & Guillarme, D. (2018). Systematic evaluation of matrix effects in supercritical fluid chromatography versus liquid chromatography coupled to mass spectrometry for biological samples.
- U.S. Food and Drug Administration. (2015). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [\[Link\]](#)
- Kumar, A., Saini, V., & Sharma, A. (2024). Simultaneous RP-HPLC Estimation, Validation and Stability Indicating Assay of Two-Component Tablet Formulation Containing Grazoprevir and Pibrentasvir. *Impactfactor*, 10(6), 1-10.
- Pharmalytics. (2025). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. Retrieved from [\[Link\]](#)
- U.S. Food and Drug Administration. (2016). Level 2 Trial Injection. Retrieved from [\[Link\]](#)
- Suneetha, A., & Rao, D. K. M. (2017). Analytical Method Development and Validation of Elbasvir and Grazoprevir in Bulk and Tablet Formulations by Rp- HPLC. *International Journal of Pharmaceutical Science Invention*, 6(8), 23-30.

- Analytical Technology. (2024). RP-HPLC method for elbasvir and grazoprevir estimation. Retrieved from [\[Link\]](#)
- Simbec-Orion. (2023). Common challenges in bioanalytical method development. Retrieved from [\[Link\]](#)
- Sreenivasulu, R., et al. (2018). RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE SIMULTANEOUS ESTIMATION OF GRAZOPREVIR AND ELBASVIR IN BULK AND PHARMACEUTICAL DOSAGE.
- World Journal of Pharmaceutical and Life Sciences. (2022). METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS ESTIMATION OF ELBASVIR AND GRAZOPREVIR BY RP-HPLC. Retrieved from [\[Link\]](#)
- International Journal of Creative Research Thoughts. (2022). Analytical method for determination of Elbasvir and Grazoprevir in bulk, pharmaceutical dosage form and biological fluid. Retrieved from [\[Link\]](#)
- El-Kassem, M. T., et al. (2024). Validated LC/MS method for simultaneous determination of elbasvir and grazoprevir in human plasma. Annales Pharmaceutiques Françaises.
- National Center for Biotechnology Information. (n.d.). Grazoprevir. PubChem. Retrieved from [\[Link\]](#)
- Wikipedia. (n.d.). Grazoprevir. Retrieved from [\[Link\]](#)
- International Journal of Scientific and Academic Tracking. (2025). An Overview of the Development and Validation of Bioanalytical Methods and Their Use in Pharmacy. Retrieved from [\[Link\]](#)
- International Journal of Science and Research Archive. (2025). Analytical method development and validation of antiviral drugs for HIV. Retrieved from [\[Link\]](#)
- Li, Y., et al. (2020). Simultaneous determination of elbasvir and grazoprevir in fixed-dose combination and mass spectral characterization of each degradation product by UHPLC-ESI-QTOF-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 178, 112964.

- Journal of Pharmaceutical Research International. (2025). Bioanalytical LC-MS Method Development and Validation of Favipiravir. Retrieved from [\[Link\]](#)
- ResearchGate. (n.d.). (PDF) Development and Validation of a Bioanalytical Method for the Simultaneous Determination of 14 Antiretroviral Drugs using Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [\[Link\]](#)
- ResearchGate. (n.d.). (PDF) LC-MS/MS method for the simultaneous determination of tenofovir, emtricitabine, elvitegravir, and rilpivirine in dried blood spots. Retrieved from [\[Link\]](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Grazoprevir | C38H50N6O9S | CID 44603531 - PubChem [[pubchem.ncbi.nlm.nih.gov](http://pubchem.ncbi.nlm.nih.gov)]
- 2. Grazoprevir - Wikipedia [[en.wikipedia.org](http://en.wikipedia.org)]
- 3. youtube.com [[youtube.com](http://youtube.com)]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [[amsbiopharma.com](http://amsbiopharma.com)]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [[ema.europa.eu](http://ema.europa.eu)]
- 6. database.ich.org [[database.ich.org](http://database.ich.org)]
- 7. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [[gmp-compliance.org](http://gmp-compliance.org)]
- 8. impactfactor.org [[impactfactor.org](http://impactfactor.org)]
- 9. RP-HPLC method for elbasvir and grazoprevir estimation. [[wisdomlib.org](http://wisdomlib.org)]
- 10. researchgate.net [[researchgate.net](http://researchgate.net)]
- 11. wjpls.org [[wjpls.org](http://wjpls.org)]
- 12. ij crt.org [[ijcrt.org](http://ijcrt.org)]

- 13. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Validated LC/MS method for simultaneous determination of elbasvir and grazoprevir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Grazoprevir potassium salt | C38H49KN6O9S | CID 138107580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. labsolu.ca [labsolu.ca]
- 17. simbecorion.com [simbecorion.com]
- 18. HPLC Troubleshooting Guide [scioninstruments.com]
- 19. realab.ua [realab.ua]
- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 21. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. tandfonline.com [tandfonline.com]
- 24. researchgate.net [researchgate.net]
- 25. Simultaneous determination of elbasvir and grazoprevir in fixed-dose combination and mass spectral characterization of each degradation product by UHPLC-ESI-QTOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. ijpsi.org [ijpsi.org]
- 27. FDA Reviewer Guidance: Validation of Chromatographic Methods, 1994 - ECA Academy [gmp-compliance.org]
- 28. layloff.net [layloff.net]
- 29. fda.gov [fda.gov]
- 30. m.youtube.com [m.youtube.com]
- 31. it-asso.com [it-asso.com]
- To cite this document: BenchChem. [Technical Support Center: Method Refinement for Reproducible Grazoprevir Potassium Quantification]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b607728#method-refinement-for-reproducible-grazoprevir-potassium-quantification>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)